Adynerin gentiobioside
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Adynerin gentiobioside is typically isolated from natural sources rather than synthesized in a laboratory setting. The isolation process involves extracting the compound from oleander leaves using solvents such as methanol or ethanol . The extract is then subjected to chromatographic techniques to purify the compound .
Industrial Production Methods
The extraction and purification processes used in laboratory settings can be scaled up for industrial production if needed .
Chemical Reactions Analysis
Types of Reactions
Adynerin gentiobioside undergoes various chemical reactions, including:
Oxidation: This reaction can modify the glycoside moiety, potentially altering its biological activity.
Reduction: Reduction reactions can affect the cardenolide structure, impacting its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Adynerin gentiobioside has several scientific research applications, including:
Chemistry: Used as a model compound to study glycoside chemistry and cardenolide reactivity.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its cytotoxic properties.
Mechanism of Action
Adynerin gentiobioside exerts its effects primarily through interactions with cellular membranes and proteins. It is known to inhibit the Na+/K±ATPase pump, leading to an increase in intracellular calcium levels . This mechanism is similar to other cardenolides and is responsible for its cytotoxic effects on cancer cells .
Comparison with Similar Compounds
Similar Compounds
Oleandrin: Another cardenolide from oleander with similar biological activities.
Neritaloside: A glycoside with comparable structural features and pharmacological properties.
Odoroside A: Shares similar mechanisms of action and therapeutic potential.
Uniqueness
Adynerin gentiobioside is unique due to its specific glycoside structure, which influences its solubility, stability, and biological activity. Its distinct trisaccharide moiety differentiates it from other cardenolides, potentially leading to unique interactions with biological targets .
Properties
Molecular Formula |
C42H64O17 |
---|---|
Molecular Weight |
840.9 g/mol |
IUPAC Name |
3-[(1S,3R,7R,11S)-14-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]-2H-furan-5-one |
InChI |
InChI=1S/C42H64O17/c1-19-36(58-38-35(50)33(48)31(46)26(57-38)18-53-37-34(49)32(47)30(45)25(16-43)56-37)24(51-4)15-29(54-19)55-22-6-9-39(2)21(14-22)5-11-41-27(39)8-10-40(3)23(7-12-42(40,41)59-41)20-13-28(44)52-17-20/h13,19,21-27,29-38,43,45-50H,5-12,14-18H2,1-4H3/t19?,21?,22?,23?,24?,25?,26?,27?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39-,40+,41-,42+/m0/s1 |
InChI Key |
FHDXJOXIIORNFS-VGGNGBOISA-N |
Isomeric SMILES |
CC1C(C(CC(O1)OC2CC[C@]3(C(C2)CC[C@]45C3CC[C@]6([C@]4(O5)CCC6C7=CC(=O)OC7)C)C)OC)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CCC6C7=CC(=O)OC7)C)C)OC)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O |
Origin of Product |
United States |
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